molecular formula C19H16BrNO3S B447655 (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one CAS No. 328272-00-0

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one

Cat. No. B447655
CAS RN: 328272-00-0
M. Wt: 418.3g/mol
InChI Key: ULQISRFUZCJJGB-YBEGLDIGSA-N
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Description

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a chemical compound that has attracted a significant amount of attention from the scientific community due to its potential applications in various research fields.

Scientific Research Applications

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one has been shown to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been studied for its potential use in the treatment of cancer, bacterial infections, and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, bacterial cell division, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria, and protect cells from oxidative stress-induced damage. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is its ease of synthesis and relatively low cost. However, its limited solubility in aqueous solutions may pose a challenge for certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one. One area of interest is its potential use in combination with other drugs or therapies to enhance their efficacy. Another direction is the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Further studies are also needed to optimize its synthesis and improve its solubility for use in various experiments.
In conclusion, (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one is a promising compound with potential applications in various research fields. Its ease of synthesis, low toxicity, and biological activities make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with p-tolylamine and Lawesson's reagent. The reaction proceeds under mild conditions and yields the desired compound in good yield.

properties

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-3-24-15-9-12(8-14(20)17(15)22)10-16-18(23)21-19(25-16)13-6-4-11(2)5-7-13/h4-10,22H,3H2,1-2H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQISRFUZCJJGB-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-(p-tolyl)thiazol-4(5H)-one

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